![molecular formula C8H11N3O B1530702 {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine CAS No. 1554237-14-7](/img/structure/B1530702.png)
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine
Overview
Description
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been reported to inhibit poly(adp-ribose) polymerases-1 (parp-1) . PARP-1 is a highly conserved DNA-binding protein involved in various cellular processes, including DNA repair .
Mode of Action
If we consider the action of similar compounds on parp-1, they inhibit the enzyme, compromising the dna repair mechanism of cancer cells, leading to genomic dysfunction and cell death .
Biochemical Pathways
Parp-1, a potential target, is known to be involved in dna base excision repair (ber) and dna single-strand break (ssb) repair . Inhibition of PARP-1 could therefore affect these pathways.
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties in theoretical kinetic studies .
Result of Action
If it acts similarly to other parp-1 inhibitors, it could lead to genomic dysfunction and cell death in cancer cells .
Biochemical Analysis
Biochemical Properties
{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine plays a significant role in biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. This compound can bind to specific proteins, altering their conformation and function. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on cells are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit proliferation by interfering with key signaling pathways such as the MAPK/ERK pathway . Additionally, it can induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, affecting their stability and function. This compound can also inhibit enzyme activity by binding to their active sites, preventing substrate access. Furthermore, it can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it may exhibit strong activity, but its stability can decrease, leading to reduced efficacy. Long-term studies have shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it may exhibit therapeutic effects, such as tumor suppression, without significant toxicity. At high doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects are observed, where a minimum effective dose is required to achieve the desired biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. This compound can also affect metabolic flux, altering the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be actively transported into the nucleus, where it can exert its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis .
Biological Activity
The compound {5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine (CAS: 1554237-14-7) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 165.19 g/mol. The structure features a pyrano-pyrimidine core which is significant for its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities including:
- Anticancer Activity : Compounds containing pyrimidine rings have been noted for their ability to inhibit certain kinases involved in cancer progression. For instance, some derivatives have shown inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : Pyrimidine derivatives have also been studied for their effects against bacterial and fungal pathogens. Their ability to interfere with nucleic acid synthesis makes them potential candidates for antimicrobial therapies .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Activity Type | Compound/Analog | IC50/EC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | Pyrimidine derivative | 0.87 - 12.91 | |
Antimicrobial | Similar pyrimidine analogs | 0.019 - 0.177 | |
Enzyme Inhibition | CDK2 Inhibitors | Varies |
Case Studies
- Anticancer Studies : A study explored the anticancer properties of various pyrimidine derivatives, including those similar to this compound. The compounds exhibited significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values showing better efficacy than standard treatments like 5-Fluorouracil (5-FU) .
- Antimicrobial Activity : Another investigation into pyrimidine-based compounds revealed that certain analogs demonstrated potent activity against Mycobacterium species. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-3-8-10-4-6-5-12-2-1-7(6)11-8/h4H,1-3,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYCUIKSRJEKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(N=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.